1-(3,4-dimethylphenyl)-5-oxo-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}pyrrolidine-3-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also has a pyrazine ring, which is a six-membered ring with two nitrogen atoms . These types of structures are often found in biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine and pyrazine rings, along with the other functional groups, would contribute to its three-dimensional structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. Pyrrolidine and pyrazine rings can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, charge distribution, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .Scientific Research Applications
Oncology Research: Tyrosine Kinase Inhibition
This compound shows promise in oncology research due to its potential to act as a tyrosine kinase inhibitor . Tyrosine kinases are enzymes that play a pivotal role in the signaling pathways that regulate cell division and survival. Inhibiting these enzymes can be an effective strategy in treating cancers, such as chronic myelogenic leukemia, where overactivity of tyrosine kinases is a hallmark .
Pharmacological Studies: Active Pharmaceutical Ingredient (API)
The compound could serve as an active pharmaceutical ingredient (API) in medication development. APIs are the substances in pharmaceutical drugs that produce the intended effects. Research into the compound’s properties, such as its H-bond propensity and molecular conformation, could lead to the development of new therapeutic agents .
Structural Biology: Single-Crystal X-Ray Diffraction
In structural biology, the compound can be used to study molecular conformations through single-crystal X-ray diffraction . This technique allows scientists to determine the three-dimensional structure of a molecule, which is crucial for understanding its function and interaction with other molecules .
Material Science: Electron Transport Materials
The compound’s structural motifs could be applied in material science, particularly in the development of electron transport materials . These materials are essential components in devices like high-efficiency phosphorescent organic light-emitting diodes (PHOLEDs), where they facilitate the movement of electrons and improve device performance .
Chemical Synthesis: Precursor for Derivatives
As a versatile chemical precursor, this compound can be used to synthesize a variety of derivatives. These derivatives could have applications ranging from further pharmacological research to the development of new materials with unique properties .
Antimicrobial Research: Pathogen Growth Inhibition
The compound’s derivatives have shown potential in antimicrobial research. They could inhibit the growth of pathogens, such as fungi and bacteria, which is valuable in the development of new antifungal and antibacterial agents .
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-5-oxo-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-15-5-6-19(10-16(15)2)28-14-18(11-21(28)29)23(30)27-13-20-22(26-9-8-25-20)17-4-3-7-24-12-17/h3-10,12,18H,11,13-14H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJHUGCWOTWNNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC3=NC=CN=C3C4=CN=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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